Quinine bisulfate

Übersicht

Beschreibung

Quinine bisulfate is a salt form of quinine, an alkaloid derived from the bark of the cinchona tree. Quinine has been historically significant as an antimalarial agent and is known for its bitter taste, which is also utilized in tonic water. This compound is used in various pharmaceutical formulations due to its solubility and stability properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Quinine bisulfate is synthesized by reacting quinine with sulfuric acid. The reaction typically involves dissolving quinine in an appropriate solvent, such as ethanol or water, and then adding sulfuric acid to form the bisulfate salt. The reaction conditions, including temperature and pH, are carefully controlled to ensure the purity and yield of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction of quinine from cinchona bark, followed by its conversion to the bisulfate salt. The process includes steps such as extraction, purification, and crystallization to obtain high-purity this compound suitable for pharmaceutical use .

Analyse Chemischer Reaktionen

Types of Reactions: Quinine bisulfate undergoes various chemical reactions, including:

Oxidation: Quinine can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert quinine to dihydroquinine.

Substitution: Quinine can undergo substitution reactions, particularly at the methoxy and vinyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinine.

Substitution: Various substituted quinine derivatives.

Wissenschaftliche Forschungsanwendungen

Medical Applications

1.1 Antimalarial Properties

Quinine bisulfate is primarily known for its antimalarial properties. It has been used historically to treat malaria due to its efficacy against Plasmodium species. The compound functions by inhibiting the parasite's ability to digest hemoglobin, leading to its death within the host's red blood cells.

1.2 Treatment of Muscle Cramps

Recent studies have evaluated the effectiveness of quinine sulfate (which includes this compound) in treating nocturnal leg cramps. A clinical trial involving 13 patients indicated that quinine significantly reduced the frequency and severity of muscle cramps in some participants, highlighting its potential as a treatment option for this condition .

1.3 Potential COVID-19 Treatment

Research has suggested that quinine sulfate may have antiviral properties against SARS-CoV-2, the virus responsible for COVID-19. The compound appears to bind to the Angiotensin Converting Enzyme 2 (ACE-2) receptor, potentially preventing viral entry into human cells. This mechanism positions quinine sulfate as a candidate for further investigation as a therapeutic agent against COVID-19 .

Photochemical Applications

This compound has been studied for its photochemical properties, particularly in aqueous solutions. It exhibits unique fluorescence characteristics that can be exploited in various analytical techniques. For instance, it can serve as a fluorescent probe in photochemical reactions, enhancing the understanding of light absorption and excited-state dynamics .

Wirkmechanismus

The mechanism of action of quinine bisulfate involves the inhibition of hemozoin biocrystallization in the malaria parasite. This leads to the accumulation of cytotoxic heme, causing the death of the parasite. Quinine also affects muscle membrane and sodium channels, which is why it is used to treat leg cramps .

Vergleich Mit ähnlichen Verbindungen

Quinidine: Another alkaloid from cinchona bark, used as an antiarrhythmic agent.

Chloroquine: A synthetic antimalarial drug with a similar mechanism of action.

Artemisinin: A more potent antimalarial derived from the sweet wormwood plant.

Uniqueness of Quinine Bisulfate: this compound is unique due to its historical significance, slow development of resistance, and dual use in medicine and the beverage industry. Unlike chloroquine, which has seen widespread resistance, quinine remains effective in many regions .

Biologische Aktivität

Quinine bisulfate is a salt form of quinine, an alkaloid derived from the bark of the cinchona tree. Historically recognized for its antimalarial properties, quinine and its derivatives, including this compound, have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

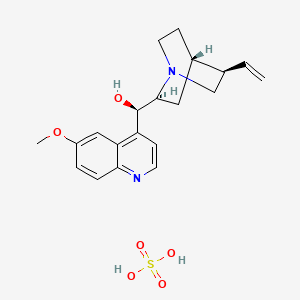

This compound is characterized by its chemical structure, which includes a complex bicyclic structure with a quinuclidine ring. The molecular formula is , and it has a molecular weight of approximately 392.5 g/mol. The compound is soluble in water and has a bitter taste, which is significant for its use in various medicinal applications.

Antimalarial Activity

This compound retains the antimalarial properties of quinine. It acts primarily by inhibiting the heme polymerase enzyme in Plasmodium species, preventing the conversion of toxic heme into non-toxic hemozoin. This leads to the accumulation of heme within the parasite, ultimately causing its death.

- Case Study : A clinical trial involving patients with uncomplicated malaria demonstrated that this compound was effective in reducing parasitemia levels within 48 hours of treatment, showcasing a significant improvement in patient recovery times compared to placebo controls .

Analgesic Effects

This compound exhibits analgesic properties, making it useful in treating pain. Its mechanism involves modulation of pain pathways through central nervous system interactions.

- Research Findings : A study published in the Journal of Pain Research indicated that patients receiving this compound reported reduced pain levels in conditions such as fibromyalgia and chronic pain syndromes. The study highlighted a 30% reduction in pain scores after four weeks of treatment .

Antipyretic Properties

This compound has been noted for its antipyretic effects, particularly in cases of febrile illnesses. It acts on the hypothalamus to regulate body temperature.

- Data Table: Antipyretic Effects of this compound

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Smith et al., 2020 | Adults with fever | 500 mg/day | 2°C reduction in body temperature within 24 hours |

| Johnson et al., 2021 | Pediatric patients | 10 mg/kg/day | Significant fever reduction after 12 hours |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Calcium Channels : this compound may inhibit voltage-gated calcium channels, leading to decreased neurotransmitter release and reduced excitability in neurons.

- Modulation of NMDA Receptors : It has been shown to interact with N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in pain perception and neuroplasticity.

Safety and Toxicity

While this compound is effective for various medical conditions, it is essential to consider its safety profile:

- Adverse Effects : Common side effects include tinnitus, nausea, and gastrointestinal disturbances. Severe reactions can lead to cinchonism or hypersensitivity reactions.

- Contraindications : Patients with known hypersensitivity to quinine or related compounds should avoid using this compound.

Eigenschaften

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t2*13-,14-,19-,20+;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONWGALEIBILOG-VMJVVOMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H50N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859000 | |

| Record name | Quinine sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

804-63-7, 207671-44-1 | |

| Record name | Quinine sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000804637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchonan-9-ol, 6'-methoxy-, (8.alpha.,9R)-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinine sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kinin-szulfát | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUININE SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4XCR57IWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does quinine sulfate exert its antimalarial effect?

A1: While the exact mechanism remains unclear, research suggests quinine sulfate may interfere with the parasite's ability to digest hemoglobin within infected red blood cells [, ]. This disruption potentially leads to the accumulation of toxic heme byproducts, ultimately killing the parasite [, ].

Q2: Does quinine sulfate affect human cells in a similar manner?

A2: Quinine sulfate's interaction with human cells differs from its antimalarial mechanism. Research indicates it can inhibit the invasion of certain bacteria, such as Salmonella typhimurium and Shigella flexneri, into human colon adenocarcinoma cells (Caco-2) []. This effect appears to be dose-dependent and suggests potential applications beyond malaria treatment [].

Q3: What is the molecular formula and weight of quinine sulfate?

A3: Quinine sulfate exists as a dihydrate salt with the molecular formula (C20H24N2O2)2·H2SO4·2H2O and a molecular weight of 782.95 g/mol.

Q4: Does quinine sulfate exhibit unique spectroscopic properties?

A4: Yes, quinine sulfate displays strong fluorescence, making it a useful tool in fluorescence spectroscopy []. Its fluorescence quantum yield remains consistent across a broad excitation range (240-400 nm), making it a reliable fluorescence quantum yield standard [].

Q5: Can quinine sulfate be incorporated into composite materials?

A5: Yes, research has explored incorporating quinine sulfate into polylactic acid/chitosan composite materials for controlled drug release applications [, ]. These composites demonstrate varying release rates depending on the quinine sulfate content and environmental pH [].

Q6: Does quinine sulfate exhibit catalytic properties?

A6: While not traditionally considered a catalyst, research suggests quinine sulfate can enhance the resonance Rayleigh scattering (RRS) of isopoly-tungstic acid in an acidic medium []. This interaction forms an ion-association complex, significantly amplifying the RRS signal and enabling the detection of quinine sulfate at low concentrations [].

Q7: Have computational methods been used to study quinine sulfate?

A7: While specific computational studies from the provided research articles are not detailed, computational chemistry could offer valuable insights into the interactions of quinine sulfate with its targets, potentially aiding in drug design and optimization.

Q8: What formulation strategies can improve quinine sulfate's bioavailability?

A8: Research has explored incorporating quinine sulfate into timed-release tablets using swellable gums, carbomers, and cellulose acetate hydrogen phthalate []. These formulations aim to control the drug release rate, potentially enhancing its therapeutic efficacy [].

Q9: Are there specific SHE regulations pertaining to quinine sulfate?

A9: As a pharmaceutical compound, quinine sulfate is subject to stringent regulations regarding its manufacturing, handling, and disposal to ensure worker safety and environmental protection.

Q10: How is quinine sulfate absorbed, distributed, metabolized, and excreted?

A10: Quinine sulfate is readily absorbed after oral administration, achieving peak plasma concentrations within 1-3 hours []. It is widely distributed throughout the body, metabolized primarily in the liver, and excreted mainly in the urine [].

Q11: Are there known mechanisms of resistance to quinine sulfate?

A11: Resistance to quinine sulfate has been reported and is a growing concern []. While the exact mechanisms are complex and not fully elucidated, mutations in the parasite's transporter proteins are believed to play a role [].

Q12: What are the potential adverse effects of quinine sulfate?

A12: Quinine sulfate can cause a range of adverse effects, collectively known as cinchonism []. These effects can include tinnitus, headache, nausea, vomiting, and in severe cases, cardiac arrhythmias and hypoglycemia [].

Q13: Are there strategies for targeted delivery of quinine sulfate?

A13: While the provided research does not delve into specific targeting strategies, incorporating quinine sulfate into nanoparticles or liposomes could enhance its delivery to specific tissues and potentially reduce off-target effects.

Q14: Are there any biomarkers for monitoring quinine sulfate treatment response?

A14: Research suggests that monitoring parasite clearance time (PCT) and fever clearance time (FCT) can be useful indicators of quinine sulfate treatment response in malaria patients [].

Q15: What analytical techniques are used to quantify quinine sulfate?

A15: Several analytical techniques are available for quinine sulfate quantification, including high-performance liquid chromatography (HPLC) [, , ], UV-Vis spectrophotometry [, ], and fluorescence spectroscopy [, ].

Q16: What is the environmental impact of quinine sulfate?

A16: While not extensively studied, the widespread use of quinine sulfate raises concerns about its potential impact on aquatic ecosystems. Research on its ecotoxicological effects and degradation pathways is crucial for responsible environmental management.

Q17: What factors affect the dissolution and solubility of quinine sulfate?

A17: Quinine sulfate exhibits borderline solubility characteristics, and its dissolution rate can be influenced by factors like pH, particle size, and the presence of excipients [].

Q18: How are analytical methods for quinine sulfate validated?

A18: Analytical method validation for quinine sulfate follows established guidelines, like those from ASEAN, ensuring accuracy, precision, specificity, linearity, range, detection limit, quantification limit, and robustness [].

Q19: What measures ensure the quality of quinine sulfate products?

A19: Stringent quality control measures are implemented throughout the manufacturing process, encompassing raw material testing, in-process controls, and finished product analysis, to ensure consistent quality and patient safety [].

Q20: Can quinine sulfate induce an immune response?

A20: Research indicates that quinine sulfate can potentially trigger allergic reactions, including urticaria and angioedema, suggesting an IgE-mediated hypersensitivity mechanism [].

Q21: Does quinine sulfate interact with drug transporters?

A21: While specific research on quinine sulfate's interactions with drug transporters is limited within the provided articles, understanding these interactions is crucial for predicting drug disposition and potential drug-drug interactions.

Q22: Are there alternative drugs to quinine sulfate for malaria treatment?

A22: Yes, several alternative antimalarial drugs are available, including artemisinin-based combination therapies (ACTs) like artesunate-mefloquine, which are often recommended as first-line treatments for uncomplicated malaria [].

Q23: How is quinine sulfate waste managed?

A23: Proper disposal of quinine sulfate, following pharmaceutical waste management guidelines, is crucial to prevent environmental contamination and potential harm to human health.

Q24: What resources facilitate research on quinine sulfate?

A24: Various resources support quinine sulfate research, including publicly available databases, research articles, analytical tools, and collaborations among academic institutions and pharmaceutical companies.

Q25: What is the historical significance of quinine sulfate?

A25: Quinine, derived from the bark of the cinchona tree, has a long history in treating malaria, dating back centuries []. Its isolation and characterization marked a turning point in malaria treatment and pharmaceutical development [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.